molecular formula C23H19ClN2O5 B11480845 3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11480845
M. Wt: 438.9 g/mol
InChI Key: CMUILMKQMNSAPK-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3-chloro group and a 1,3-benzoxazole moiety, which is further substituted with a 3,4,5-trimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3-benzoxazole core, which can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The 3,4,5-trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material. The final step involves the formation of the benzamide linkage, which can be accomplished through amide coupling reactions using reagents such as carbodiimides or acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products Formed

    Oxidation: Quinones, oxidized benzoxazole derivatives

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides, thiobenzamides

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, modulating the expression of genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide
  • 4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
  • N-(3,4,5-trimethoxyphenyl)pyridine-2(1H)-one derivatives

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide exhibits unique chemical properties due to the presence of both the benzoxazole and benzamide moieties. This dual functionality allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

3-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C23H19ClN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)23-26-17-12-16(7-8-18(17)31-23)25-22(27)13-5-4-6-15(24)9-13/h4-12H,1-3H3,(H,25,27)

InChI Key

CMUILMKQMNSAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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